

Application Note: C18 Dihydroceramide-d3 for Sphingolipid Profiling in Clinical Research Samples

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Compound of Interest

Compound Name: *C18 Dihydroceramide-d3-1*

Cat. No.: *B8069928*

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Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure and signaling. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including metabolic disorders, cardiovascular disease, neurodegenerative diseases, and cancer.

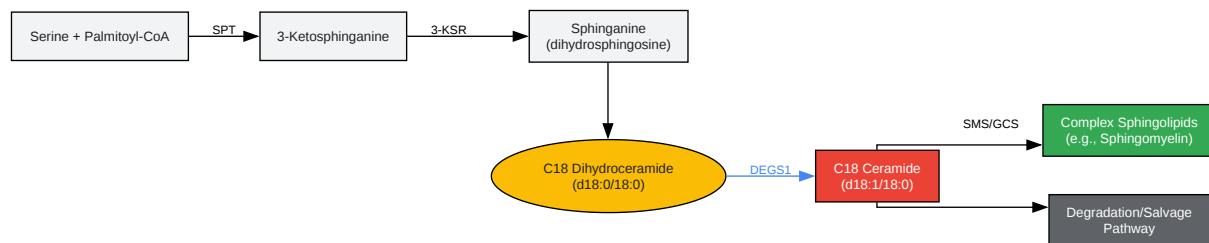
Dihydroceramides, precursors to ceramides in the de novo synthesis pathway, were once considered biologically inert but are now recognized as important signaling molecules in their own right, involved in processes such as autophagy, apoptosis, and cellular stress responses.

[1][2][3] Consequently, the accurate quantification of dihydroceramides and other sphingolipids in clinical research samples is of great interest for biomarker discovery and understanding disease pathogenesis.

This application note provides a detailed protocol for the quantitative analysis of C18 Dihydroceramide (d18:0/18:0) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, C18 Dihydroceramide-d3, for accurate and precise quantification.

C18 Dihydroceramide in Sphingolipid Metabolism

C18 Dihydroceramide is a key intermediate in the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides of varying acyl chain lengths. Dihydroceramides are then desaturated by dihydroceramide desaturase (DEGS) to form ceramides, the central hub of sphingolipid metabolism.

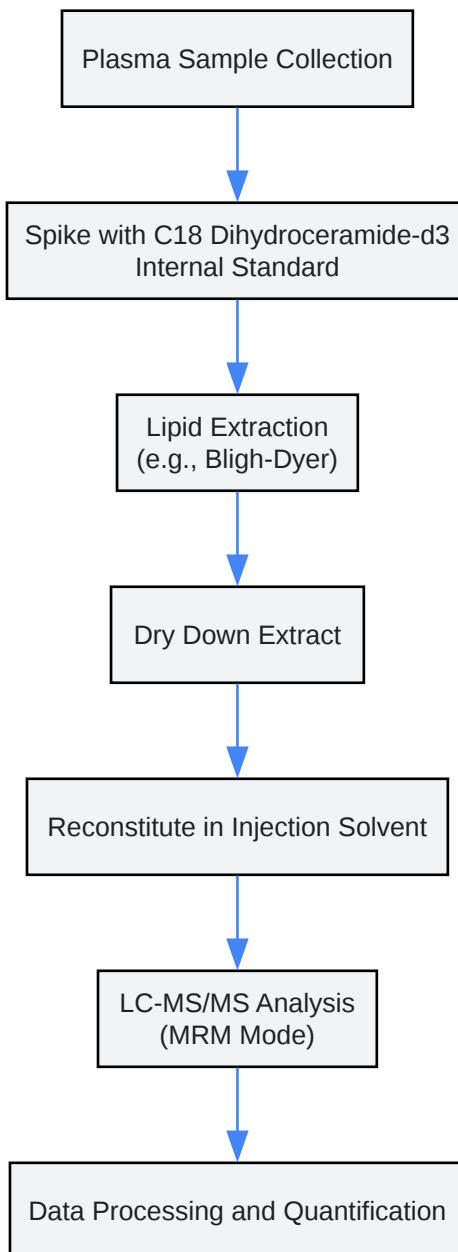


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Figure 1: De novo sphingolipid synthesis pathway highlighting C18 Dihydroceramide.

Experimental Workflow

The overall workflow for the analysis of C18 Dihydroceramide in clinical plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.



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Figure 2: Experimental workflow for sphingolipid profiling.

Materials and Methods

Materials

- C18 Dihydroceramide (d18:0/18:0) analytical standard

- C18 Dihydroceramide-d3 (d18:0/18:0-d3) internal standard (Note: The "-1" in the topic title is presumed to be a typo or internal nomenclature and is not standard. A d3-labeled standard on the C18 acyl chain is recommended.)
- Human plasma (collected in EDTA tubes)
- Methanol (LC-MS grade)
- Chloroform (HPLC grade)
- Acetonitrile (LC-MS grade)
- Isopropanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water

Sample Preparation: Lipid Extraction from Plasma

- Thaw plasma samples on ice.
- To 50 μ L of plasma in a glass tube, add 10 μ L of the C18 Dihydroceramide-d3 internal standard solution (concentration to be optimized based on endogenous levels).
- Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture.
- Vortex thoroughly for 30 seconds.
- Add 0.5 mL of chloroform and vortex.
- Add 0.5 mL of ultrapure water and vortex.
- Centrifuge at 3,500 x g for 15 minutes at room temperature to separate the phases.^[4]
- Carefully collect the lower organic phase into a new glass tube.

- Re-extract the upper aqueous phase with 1 mL of chloroform, vortex, and centrifuge again.
- Pool the organic phases.
- Dry the combined organic extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Value
LC System	UHPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	Acetonitrile/Water (20:80, v/v) with 0.1% Formic Acid
Mobile Phase B	Acetonitrile/Isopropanol (20:80, v/v) with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	50 °C
Injection Volume	5 μ L
Gradient	0-1 min: 75% B; 1-9 min: 75-83% B; 9-9.1 min: 83-100% B; 9.1-10 min: 100% B; 10.1-12 min: 75% B

Mass Spectrometry Conditions

Parameter	Value
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
C18 Dihydroceramide (d18:0/18:0)	568.5	266.3	50	25
C18 Dihydroceramide -d3 (d18:0/18:0- d3)	571.5	266.3	50	25

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The product ion at m/z 266.3 corresponds to the sphinganine backbone.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (C18 Dihydroceramide) to the internal standard (C18 Dihydroceramide-d3). A calibration curve is constructed by analyzing a series of standards with known concentrations of C18 Dihydroceramide and a fixed concentration of the internal standard. The concentration of C18 Dihydroceramide in the plasma samples is then determined from the calibration curve.

Method Performance

The described method, when properly validated, can achieve high sensitivity, specificity, and a wide dynamic range for the quantification of C18 Dihydroceramide in clinical research samples. Typical performance characteristics from similar published methods include:

Parameter	Typical Value
Linearity (R^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1-10 ng/mL
Intra- and Inter-day Precision (CV%)	< 15%
Accuracy	85-115%
Extraction Recovery	> 85%

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of C18 Dihydroceramide in human plasma using LC-MS/MS with a deuterated internal standard. This method is suitable for sphingolipid profiling in clinical research, enabling the investigation of the role of dihydroceramides in various pathological conditions and facilitating the discovery of potential lipid biomarkers.

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